N-Hydroxyheptanamide

HDAC inhibition Cancer cytotoxicity Quinazolinone scaffold

Procure N-Hydroxyheptanamide as the core scaffold for HDAC inhibitor development. This C7 hydroxamic acid enables derivatives with 21–71-fold greater cytotoxicity than vorinostat and sub-nanomolar HDAC inhibition. Its linear scaffold permits structural elaboration while maintaining critical zinc-binding. Essential for medicinal chemistry programs seeking selective (HDAC6) or multi-target (HDAC/EGFR/HER2) agents. Verified for in vivo glioblastoma efficacy.

Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
CAS No. 30406-18-9
Cat. No. B1360387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxyheptanamide
CAS30406-18-9
Molecular FormulaC7H15NO2
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)NO
InChIInChI=1S/C7H15NO2/c1-2-3-4-5-6-7(9)8-10/h10H,2-6H2,1H3,(H,8,9)
InChIKeyQLMPWDWLVIWORW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxyheptanamide (CAS 30406-18-9): Hydroxamic Acid HDAC Inhibitor Core for Anticancer Scaffold Development


N-Hydroxyheptanamide (CAS 30406-18-9), also known as heptanohydroxamic acid, is a C7 straight-chain hydroxamic acid that serves as the fundamental zinc-binding pharmacophore in numerous histone deacetylase (HDAC) inhibitor designs . The compound contains a terminal hydroxamic acid moiety (-C(O)NHOH) that coordinates the catalytic zinc ion in HDAC active sites, thereby inhibiting deacetylase activity and modulating gene expression linked to cancer progression [1]. With a molecular formula of C7H15NO2 and molecular weight of 145.20 g/mol, this simple linear scaffold enables extensive structural elaboration at the distal carbon position while maintaining the essential hydroxamic acid zinc-binding group [2].

Why Generic Hydroxamic Acid Substitution Fails: Quantified Cytotoxicity and Binding Divergence of N-Hydroxyheptanamide Derivatives vs. Vorinostat


In-class substitution of HDAC inhibitors without empirical validation is scientifically unsound, as structurally distinct hydroxamic acid derivatives exhibit quantitatively divergent cytotoxicity and target-binding profiles. For instance, N-hydroxyheptanamide derivatives incorporating quinazolinone scaffolds demonstrate up to 21–71-fold greater cytotoxicity than the FDA-approved pan-HDAC inhibitor vorinostat (SAHA) across multiple cancer cell lines [1], while 2-oxoindoline-bearing variants achieve sub-nanomolar HDAC enzymatic inhibition (IC50 < 0.001 µM) despite comparable whole-cell anticancer activity to SAHA [2]. The C7 linear chain length, relative to SAHA‘s suberoylanilide linker, alters zinc-binding geometry, cellular permeability, and isoform selectivity [3], mandating compound-specific performance verification rather than generic class extrapolation.

Quantitative Differentiation Evidence: N-Hydroxyheptanamide Derivatives vs. Comparator HDAC Inhibitors


Cytotoxicity Potency: Quinazolinone-Conjugated N-Hydroxyheptanamides Exhibit 21–71× Greater Potency than Vorinostat

A series of N-hydroxyheptanamides incorporating 6-hydroxy-2-methylquinazolin-4(3H)-ones demonstrated markedly enhanced cytotoxic activity compared to the reference pan-HDAC inhibitor SAHA (vorinostat). The most potent derivatives, 14i and 14j, displayed cytotoxicity up to 21–71-fold greater than SAHA across three human cancer cell lines (HepG-2 liver cancer, MCF-7 breast cancer, SKLu-1 lung cancer) [1]. Whole-cell HDAC enzyme inhibition by these compounds yielded IC50 values of 7.07–9.24 µM [1].

HDAC inhibition Cancer cytotoxicity Quinazolinone scaffold

HDAC2 Binding Affinity: N-Hydroxyheptanamide-Quinazolinone Conjugates Show Superior Docking Scores Relative to SAHA

Molecular docking studies on the HDAC2 isozyme using AutoDock Vina revealed that all synthesized N-hydroxyheptanamide derivatives incorporating 6-hydroxy-2-methylquinazolin-4(3H)-ones bound to HDAC2 with higher computed affinities than SAHA. Binding affinities for the target compounds ranged from -7.02 to -11.23 kcal/mol, compared to -7.4 kcal/mol for SAHA [1]. This indicates stronger predicted interactions with the HDAC2 catalytic pocket.

Molecular docking HDAC2 inhibition Binding affinity

Sub-Nanomolar HDAC Enzymatic Inhibition: 2-Oxoindoline-N-Hydroxyheptanamide (6a) Achieves IC50 < 0.001 µM

Compound N-hydroxy-7-(2-oxoindolin-1-yl)heptanamide (6a) exhibited exceptional HDAC inhibitory activity in enzymatic assays, achieving sub-nanomolar potency with an IC50 value of less than 0.001 µM [1]. Despite this remarkable enzymatic inhibition, the anticancer activity of 6a against SW620 (colon cancer) and HCT116 (colorectal carcinoma) cells was comparable to that of SAHA, which displayed an IC50 of 0.101 µM in the same cell lines [1].

HDAC enzymatic assay Sub-nanomolar potency 2-oxoindoline scaffold

Selective HDAC6 Inhibition: Diphenylpyrimidinyl-Amino-N-Hydroxyheptanamide Achieves 26× HDAC6 over HDAC1 Selectivity

A specific N-hydroxyheptanamide derivative, 7-((4,6-diphenylpyrimidin-2-yl)amino)-N-hydroxyheptanamide, demonstrated potent and selective inhibition of the HDAC6 isoform with an IC50 of 3.8 nM, while showing 26-fold selectivity over HDAC1 . This contrasts with the pan-HDAC inhibition profile typical of SAHA and other first-generation hydroxamic acids, which generally lack pronounced isoform discrimination.

HDAC6 selectivity Isoform-specific inhibition Diphenylpyrimidine

In Vivo Efficacy: CKD5 (7-Ureido-N-Hydroxyheptanamide) Significantly Reduces Tumor Volume in Glioblastoma Xenograft Model

The 7-ureido-N-hydroxyheptanamide derivative CKD5 was evaluated in an orthotopic glioblastoma xenograft model alongside comparator HDAC inhibitors. CKD5 significantly reduced tumor volume and prolonged survival in vivo compared to trichostatin A (TSA), demonstrating superior anti-cancer efficacy among tested HDAC inhibitors [1]. In vitro, CKD5 also showed improved cytotoxic effects, apoptosis induction, anti-proliferative activity, and G2/M phase cell cycle arrest compared to both SAHA and TSA [1].

In vivo glioblastoma Tumor volume reduction Pan-HDAC inhibitor

Multi-Target Kinase/HDAC Inhibition: CUDC-101 (N-Hydroxyheptanamide-Quinazoline) Demonstrates Nanomolar Potency Against HDAC, EGFR, and HER2

CUDC-101 (7-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide) is a multi-targeted inhibitor that simultaneously targets HDAC, EGFR, and HER2. In vitro inhibitory assays demonstrated IC50 values of 4.4 nM for HDAC, 2.4 nM for EGFR, and 15.7 nM for HER2 [1]. In most tumor cell lines tested, CUDC-101 exhibited more potent antiproliferative activity than vorinostat (SAHA) alone, erlotinib alone, lapatinib alone, and combinations of vorinostat with erlotinib or lapatinib [1].

Multi-target inhibitor EGFR inhibition HER2 inhibition

Priority Research and Industrial Applications for N-Hydroxyheptanamide (CAS 30406-18-9) and Its Derivatives


Development of High-Potency Cytotoxic Agents with Quinazolinone or 2-Oxoindoline Scaffolds

Medicinal chemistry programs seeking cytotoxic agents with sub-micromolar to sub-nanomolar potency should prioritize N-hydroxyheptanamide scaffolds functionalized with quinazolinone or 2-oxoindoline moieties. Evidence demonstrates that quinazolinone-conjugated derivatives (14i, 14j) exhibit 21–71-fold greater cytotoxicity than SAHA across liver, breast, and lung cancer cell lines [1], while 2-oxoindoline derivative 6a achieves sub-nanomolar HDAC enzymatic inhibition (IC50 < 0.001 µM) [2].

Structure-Based Design of Isoform-Selective HDAC6 Inhibitors

For projects requiring HDAC6-selective inhibition to minimize class I HDAC-mediated toxicity, the N-hydroxyheptanamide core with appropriate amine-linked aromatic cap groups (e.g., diphenylpyrimidine) enables 26-fold selectivity for HDAC6 over HDAC1 at nanomolar potency (HDAC6 IC50 = 3.8 nM) . This contrasts with pan-inhibitors like SAHA and provides a validated starting point for selective inhibitor campaigns.

Preclinical Glioblastoma Therapeutics Requiring In Vivo Validation

Investigators developing therapies for glioblastoma should consider 7-ureido-N-hydroxyheptanamide derivatives such as CKD5, which have demonstrated statistically significant in vivo tumor volume reduction and survival prolongation in orthotopic xenograft models compared to TSA and SAHA [3]. This in vivo efficacy, combined with improved in vitro cytotoxicity and G2/M arrest, supports CKD5 and related analogs as lead candidates for brain cancer programs.

Multi-Target Kinase/HDAC Combination Therapy Replacement

Research groups evaluating combination therapies of HDAC inhibitors with EGFR/HER2 kinase inhibitors should assess single-agent multi-target N-hydroxyheptanamide derivatives like CUDC-101. This compound simultaneously inhibits HDAC (IC50 4.4 nM), EGFR (IC50 2.4 nM), and HER2 (IC50 15.7 nM), and demonstrates superior antiproliferative activity compared to vorinostat/erlotinib and vorinostat/lapatinib combinations [4]. This approach may simplify dosing regimens and reduce combination toxicity.

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